3-Bromo-4-chloro-5-methylpyridine
Overview
Description
3-Bromo-4-chloro-5-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It has a molecular weight of 206.47 g/mol . It is typically stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for 3-Bromo-4-chloro-5-methylpyridine is 1S/C6H5BrClN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 . The canonical SMILES structure is CC1=CN=CC(=C1Cl)Br .Chemical Reactions Analysis
The compound has been used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides for use as potent phosphodiesterase type 4 (PDE4) inhibitors .Physical And Chemical Properties Analysis
3-Bromo-4-chloro-5-methylpyridine has a molecular weight of 206.47 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . It has a topological polar surface area of 12.9 Ų .Scientific Research Applications
Use as a Building Block in Chemical Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 3-Bromo-4-methylpyridine is used as a building block in the preparation of various chemical compounds . These include substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, benzodiazepine site ligands bearing a tricyclic pyridone moiety, and a novel isomer of ascididemin .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction of 3-Bromo-4-methylpyridine with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes of these syntheses are the production of the aforementioned compounds, which have potential applications in various fields such as pharmaceuticals and agrochemicals .
Synthesis of Trifluoromethylpyridines
- Scientific Field : Organic Chemistry
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Potent Phosphodiesterase Type 4 (PDE4) Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : 3-Bromo-4-methylpyridine is used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which are potent phosphodiesterase type 4 (PDE4) inhibitors .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction of 3-Bromo-4-methylpyridine with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes of these syntheses are the production of the aforementioned compounds, which have potential applications in various fields such as pharmaceuticals .
Synthesis of p38α Mitogen-Activated Protein Kinase Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : 3-Bromo-4-methylpyridine is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors have potential therapeutic applications in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
- Methods of Application : The synthesis of these inhibitors involves several steps, starting from 2-fluoro-4-methylpyridine . The overall yield of the optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine was 29.4%, which is more than eight times higher than the yield from the previously reported synthesis starting from 2-bromo-4-methylpyridine .
- Results or Outcomes : The outcomes of these syntheses are the production of the aforementioned compounds, which have potential applications in various fields such as pharmaceuticals .
Synthesis of Benzodiazepine Site Ligands
- Scientific Field : Medicinal Chemistry
- Application Summary : 3-Bromo-4-methylpyridine is used as a building block in the preparation of benzodiazepine site ligands bearing a tricyclic pyridone moiety for human GABA A receptor .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction of 3-Bromo-4-methylpyridine with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes of these syntheses are the production of the aforementioned compounds, which have potential applications in various fields such as pharmaceuticals .
Laboratory Chemicals and Biocidal Product Use
- Scientific Field : Industrial Chemistry
- Application Summary : 3-Bromo-4-methylpyridine is used in the production of laboratory chemicals and in the formulation of biocidal products .
- Methods of Application : The specific methods of application would depend on the particular product being formulated. This could involve combining 3-Bromo-4-methylpyridine with other substances under controlled conditions .
- Results or Outcomes : The outcomes of these applications are the production of various laboratory chemicals and biocidal products .
Safety And Hazards
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold is an area of ongoing research . The application of the ring cleavage methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
properties
IUPAC Name |
3-bromo-4-chloro-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZUNPHQQIYQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-5-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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